[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine
CAS No.:
Cat. No.: VC15779104
Molecular Formula: C13H16FN3
Molecular Weight: 233.28 g/mol
* For research use only. Not for human or veterinary use.
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine -](/images/structure/VC15779104.png)
Specification
Molecular Formula | C13H16FN3 |
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Molecular Weight | 233.28 g/mol |
IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine |
Standard InChI | InChI=1S/C13H16FN3/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(14)6-4-11/h3-8,15H,2,9-10H2,1H3 |
Standard InChI Key | BOINEZOPZGHRCR-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC=N1)CNCC2=CC=C(C=C2)F |
Introduction
[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a novel organic compound belonging to the pyrazole family. It is characterized by a five-membered heterocyclic structure containing two nitrogen atoms, with one pyrazole ring substituted with an ethyl group and linked to a 4-fluorophenyl group via a methylene bridge. This structural arrangement enhances its potential for various biological activities, making it an interesting candidate for medicinal chemistry applications.
Synthesis and Chemical Reactivity
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine typically involves several key steps, including the use of various solvents and catalysts to optimize yield and purity. The chemical reactivity of this compound can be explored through various synthetic pathways, facilitating the synthesis of derivatives with altered biological properties.
Synthesis Steps:
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Initial Preparation: Typically involves the formation of the pyrazole ring and the introduction of the ethyl and fluorophenyl groups.
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Coupling Reactions: Involves linking the pyrazole and fluorophenyl moieties via a methylene bridge.
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Purification: Often requires chromatographic techniques to achieve high purity.
Biological Activities and Potential Applications
Research indicates that [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine possesses significant biological activity, with potential applications in medicinal chemistry. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties, making it suitable for further pharmacological exploration.
Potential Biological Activities:
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Anti-inflammatory Properties: Potential to modulate inflammatory pathways.
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Anticancer Properties: May interact with cellular targets to inhibit tumor growth.
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Enzyme Inhibition: Could act as an enzyme inhibitor, affecting various biological processes.
Comparison with Related Compounds
Several compounds share structural similarities with [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine. A comparison of these compounds highlights their unique features:
Compound Name | Molecular Formula | Unique Features |
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[(1-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine | Methyl substitutions instead of ethyl | Different alkyl substitution on the pyrazole ring |
[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine | Different substitution pattern on one pyrazole ring | Altered position of the ethyl group on the pyrazole ring |
[(1-methyl-1H-pyrazol-5-yl)methyl][(2-(4-fluorophenyl)thiazol) methyl]amine | Incorporates thiazole moiety | Replacement of the phenyl group with a thiazole ring |
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